5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a bicyclic pyrrolo[3,4-d][1,2,3]triazole core fused with dione functionalities (4,6-dione). Key substituents include:
- 1,2,4-Oxadiazole ring: Linked via a methyl group at position 1, introducing heterocyclic rigidity and hydrogen-bonding capacity through the oxadiazole’s nitrogen atoms.
- Propan-2-yloxy (isopropoxy) group: Attached to the oxadiazole’s phenyl ring, enhancing solubility and steric bulk.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O4/c1-12(2)33-16-8-5-14(6-9-16)21-25-18(34-27-21)11-29-20-19(26-28-29)22(31)30(23(20)32)15-7-4-13(3)17(24)10-15/h4-10,12,19-20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVKAPYLRBJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-chloro-4-methylphenylboronic acid and 4-isopropoxyphenyl-1,2,4-oxadiazole . These intermediates are then subjected to coupling reactions, cyclization, and functional group transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares structural features, bioactivity, and crystallographic data of the target compound with analogues from the evidence:
Key Comparisons
Core Heterocycles: The target compound’s pyrrolo-triazole-dione core is distinct from the thiazole-pyrazole-triazole systems in and and the isoxazole-dione in . In contrast, 1,2,4-triazole derivatives () prioritize sulfur-containing groups (e.g., thioxo) for bioactivity .
Substituent Effects :
- The isopropoxy group in the target compound’s oxadiazole ring contrasts with the methoxy or halogenated aryl groups in analogues (e.g., ). This may improve metabolic stability compared to smaller alkoxy groups.
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius (vs. fluorine) could influence binding affinity and steric interactions in therapeutic targets .
Antimicrobial activity in ’s thiazole derivatives highlights the importance of halogenated aryl groups in disrupting bacterial membranes .
Crystallographic Insights: Isostructural compounds in (Cl vs. Br) show nearly identical packing except for halogen-adjusted van der Waals radii, implying the target compound’s chloro-methylphenyl group may similarly influence crystal packing . Planarity differences: notes co-planar conformations in triazole-pyrazole systems enhance binding, while twisted conformations (e.g., 44–65° angles) reduce efficacy. The target compound’s rigid oxadiazole linker may promote planarity .
Biological Activity
The compound 5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential pharmacological applications. Its unique structure combines various functional groups that may contribute to its biological activity. This article examines the compound's biological properties based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
| Molecular Formula | C₂₄H₂₁ClN₆O₃ |
| Molecular Weight | 466.92 g/mol |
| Functional Groups | Triazole, oxadiazole, chlorophenyl |
Antioxidant Activity
Research has indicated that compounds containing oxadiazole moieties often exhibit significant antioxidant properties. The DPPH radical scavenging assay is a common method used to evaluate this activity. For instance:
- The introduction of the oxadiazole group has been shown to enhance antioxidant activity significantly compared to similar compounds lacking this moiety. In some studies, compounds with oxadiazole demonstrated up to 1.5 times higher antioxidant capacity than ascorbic acid .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored extensively. The incorporation of specific substituents in the triazole and oxadiazole rings can modulate their activity:
- Compounds with substituted phenyl groups on the oxadiazole have shown promising anti-inflammatory effects in various assays. This suggests that structural modifications can lead to enhanced biological responses .
Anticancer Activity
The anticancer properties of related compounds have been documented in several studies:
- Certain derivatives of triazoles and oxadiazoles have exhibited cytotoxic effects against various cancer cell lines. For example, modifications that increase lipophilicity and electron density have been correlated with improved efficacy in inhibiting tumor growth .
Case Studies
- Antioxidant Screening : A study evaluated several derivatives using the DPPH assay and found that specific structural configurations significantly improved radical scavenging abilities. Compounds with a free carboxylic moiety exhibited the strongest reducing properties .
- Anti-inflammatory Effects : In a series of experiments involving inflammatory models (e.g., carrageenan-induced paw edema), certain derivatives demonstrated a marked reduction in inflammation markers compared to controls .
- Cytotoxicity Assays : Various analogs were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Some derivatives showed IC50 values in the micromolar range, indicating potent cytotoxic effects .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways:
- The compound's ability to inhibit key enzymes or modulate receptor activity may underpin its antioxidant and anti-inflammatory properties. For instance, inhibition of cyclooxygenase (COX) enzymes is a known pathway for anti-inflammatory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
